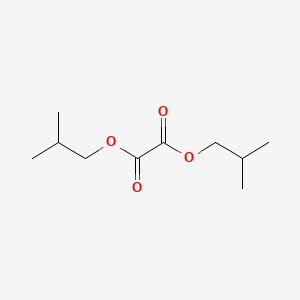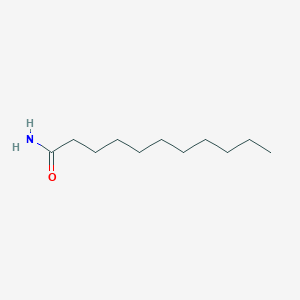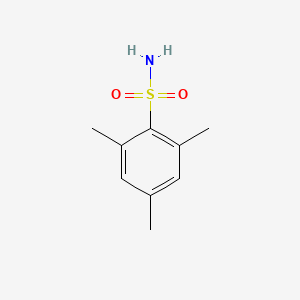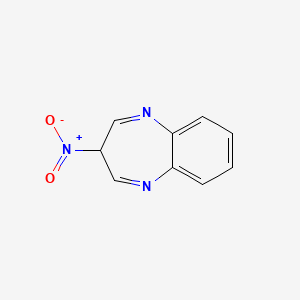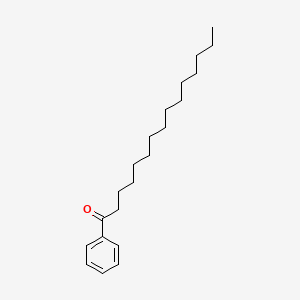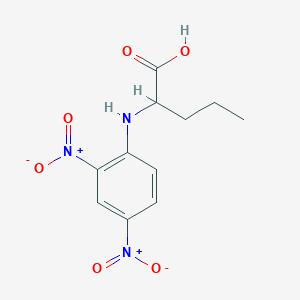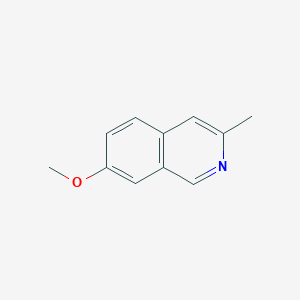![molecular formula C15H24 B1594561 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene CAS No. 24703-35-3](/img/structure/B1594561.png)
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene
Descripción general
Descripción
3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene, commonly known as HBC or HBC-Ph, is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in various fields, including materials science, electronics, and biology. HBC-Ph is a highly symmetrical molecule, which makes it an attractive building block for the design and synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of HBC-Ph is not well understood, but it is believed to involve the interaction of the molecule with biological systems, such as cell membranes and proteins. HBC-Ph has been shown to have a high affinity for lipid bilayers, which may be related to its ability to act as a fluorescent probe for imaging biological systems.
Biochemical and physiological effects:
HBC-Ph has been shown to have a low toxicity and is not known to have any significant biochemical or physiological effects. However, more research is needed to fully understand the potential effects of HBC-Ph on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HBC-Ph in lab experiments is its high symmetry, which makes it an attractive building block for the design and synthesis of functional materials. However, one of the limitations of using HBC-Ph in lab experiments is its relatively high cost, which may limit its widespread use.
Direcciones Futuras
There are many potential future directions for research on HBC-Ph. One area of research is the design and synthesis of new functional materials using HBC-Ph as a building block. Another area of research is the development of new fluorescent probes based on HBC-Ph for imaging biological systems. Additionally, more research is needed to fully understand the mechanism of action of HBC-Ph and its potential effects on biological systems.
Aplicaciones Científicas De Investigación
HBC-Ph has been extensively studied for its potential applications in various fields, including materials science, electronics, and biology. In the field of materials science, HBC-Ph has been used as a building block for the design and synthesis of functional materials, such as liquid crystals, organic semiconductors, and polymers. In the field of electronics, HBC-Ph has been used as a component in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In the field of biology, HBC-Ph has been used as a fluorescent probe for imaging biological systems, such as cells and tissues.
Propiedades
IUPAC Name |
3,6,6,9-tetramethyl-1,4,4a,5,7,9a-hexahydrobenzo[7]annulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-5-6-14-12(2)7-8-15(3,4)10-13(14)9-11/h5,7,13-14H,6,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWVMXZZAZDCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)CC(CC=C2C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947642 | |
| Record name | 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24703-35-3 | |
| Record name | Bicyclogermacren | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024703353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1H-benzo[7]annulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





